molecular formula C7H9N3O B1470295 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine CAS No. 1485095-23-5

5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine

Cat. No.: B1470295
CAS No.: 1485095-23-5
M. Wt: 151.17 g/mol
InChI Key: XRKGQDIIBVFKPO-UHFFFAOYSA-N
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Description

5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H9N3O. It is characterized by a fused pyrano-pyrimidine ring system, which imparts unique chemical and biological properties to the compound .

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-5-3-11-2-1-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKGQDIIBVFKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-effectiveness, yield optimization, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Scientific Research Applications

Anticancer Activity

Research has indicated that 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine may possess anticancer properties. Preliminary studies suggest that it can inhibit specific cellular pathways involved in tumor growth. The compound's ability to interact with biological targets associated with cancer progression makes it a candidate for further investigation as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been explored for its antimicrobial activity. Its unique chemical structure may allow it to disrupt microbial cell functions, presenting opportunities for developing new antibiotics or antifungal agents.

Modulation of Glucose Uptake

Recent studies have focused on the role of this compound in modulating glucose uptake in cells. Given the importance of glucose metabolism in cancer and metabolic diseases, compounds that can inhibit glucose transporters (GLUTs) are of significant interest. This compound's structural characteristics may facilitate its development as an inhibitor targeting GLUT1 and GLUT3 transporters .

Synthetic Pathways

Several synthetic routes have been proposed for the preparation of this compound derivatives. These methods aim to enhance yield and purity while allowing for modifications that could improve biological activity. The synthesis often involves reactions that exploit the reactivity of the amine group and the aromatic nature of the pyrimidine ring.

Biological Interaction Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies using techniques like molecular docking and binding affinity assessments have been conducted to identify its targets within biological systems. These studies are essential for elucidating how this compound exerts its effects at the cellular level.

Mechanism of Action

Biological Activity

5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine is a fused pyrimidine compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the p97 ATPase complex. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Synthesis

This compound consists of a pyrimidine ring fused to a pyran ring. The compound can be synthesized through various methods, including one-pot reactions that yield multiple derivatives with varying substituents. These synthetic pathways often involve the use of hybrid catalysts to enhance yield and selectivity in producing the desired heterocycles .

Inhibition of p97 ATPase Complex

One of the most significant biological activities of this compound is its role as an inhibitor of the p97 ATPase complex. This complex is crucial for various cellular processes, including protein degradation and cell cycle regulation. Inhibition of p97 has been linked to potential therapeutic effects in cancer treatment .

The compound has shown effectiveness in diminishing neoplastic tendencies in cells by inhibiting ATPase activity. This inhibition can lead to apoptosis in cancer cells by disrupting their protein homeostasis and promoting cell cycle arrest .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have demonstrated that certain substituted pyrimidines show significant antiproliferative effects on tumor cells at low concentrations. The mechanism appears to involve DNA alkylation and disruption of the cell cycle, similar to known chemotherapeutic agents like 5-fluorouracil .

In vitro studies have reported that specific derivatives can inhibit HeLa cells (human cervical cancer cells) effectively at concentrations lower than 10 μM . The structure-activity relationship suggests that modifications to the halogen substituents enhance biological activity.

Table: Summary of Biological Assays

Study ReferenceCompound TestedBiological ActivityConcentration RangeNotes
This compoundInhibitor of p97 ATPaseN/AEffective against cancer cell lines
Substituted derivativesAntiproliferative4.24–80.20 µMSignificant effects on HeLa cells
Various pyrimidine analogsDNA alkylation<10 µMMechanism similar to alkylating agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine

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